tert-Butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and an aminopyrimidine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
The synthesis of tert-Butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminopyrimidine Group: The aminopyrimidine group is introduced through a nucleophilic substitution reaction, where a suitable aminopyrimidine derivative reacts with the piperidine intermediate.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
tert-Butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
tert-Butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and targets.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminopyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate: This compound has a similar aminopyrimidine moiety but features a piperazine ring instead of a piperidine ring.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound includes a phenyl group with an aminomethyl substituent, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 4-[(6-aminopyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)9-21-13-8-12(16)17-10-18-13/h8,10-11H,4-7,9H2,1-3H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEODWGWDNQQAPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=NC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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